molecular formula C17H24Si B14066436 Triethyl[(naphthalen-1-yl)methyl]silane CAS No. 101577-78-0

Triethyl[(naphthalen-1-yl)methyl]silane

Cat. No.: B14066436
CAS No.: 101577-78-0
M. Wt: 256.5 g/mol
InChI Key: LMSFBHORQVIPGL-UHFFFAOYSA-N
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Description

Triethyl[(naphthalen-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a naphthalen-1-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(naphthalen-1-yl)methyl]silane typically involves the reaction of naphthalen-1-ylmethyl chloride with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane

    Catalyst: Transition metal catalysts like palladium or platinum complexes

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent product quality and yield

    Purification steps: Including distillation and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Triethyl[(naphthalen-1-yl)methyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.

    Substitution: The triethylsilyl group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Triethylsilane itself acts as a reducing agent in the presence of catalysts like boron trifluoride.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products

    Oxidation: Silanol derivatives

    Reduction: Corresponding hydrocarbons or silyl ethers

    Substitution: Various substituted silanes depending on the reagents used

Scientific Research Applications

Triethyl[(naphthalen-1-yl)methyl]silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Potential use in the development of silicon-based bioactive compounds.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Triethyl[(naphthalen-1-yl)methyl]silane involves the interaction of the silicon atom with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include:

    Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

    Silicon-mediated reductions: Reduction of functional groups via silicon-hydrogen bond cleavage.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler analog with similar reducing properties.

    Trimethyl[(naphthalen-1-yl)methyl]silane: A compound with a trimethylsilyl group instead of triethylsilyl.

    Triisopropyl[(naphthalen-1-yl)methyl]silane: Another analog with bulkier isopropyl groups.

Uniqueness

Triethyl[(naphthalen-1-yl)methyl]silane is unique due to its specific combination of a naphthalen-1-ylmethyl moiety and a triethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other silanes may not perform as effectively.

Properties

CAS No.

101577-78-0

Molecular Formula

C17H24Si

Molecular Weight

256.5 g/mol

IUPAC Name

triethyl(naphthalen-1-ylmethyl)silane

InChI

InChI=1S/C17H24Si/c1-4-18(5-2,6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,4-6,14H2,1-3H3

InChI Key

LMSFBHORQVIPGL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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